1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
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Overview
Description
1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. The pathways involved may include inhibition of specific metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethyl-2-thiabicyclo[2.2.0]hexan-6-one 2,2-dioxide: Similar in structure but contains sulfur instead of nitrogen.
2-Oxabicyclo[2.2.0]hex-5-en-3-one: Contains oxygen instead of nitrogen.
2,6-Diazabicyclo[2.2.0]hex-5-en-3-one: Lacks the methyl groups present in 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one.
Uniqueness
This compound is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
76599-91-2 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,2,5-trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C7H10N2O/c1-4-5-6(10)9(3)7(5,2)8-4/h5H,1-3H3 |
InChI Key |
RMKTUCAJQULHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(C1C(=O)N2C)C |
Origin of Product |
United States |
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